molecular formula C15H19NO B2498500 2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-YL)acetonitrile CAS No. 109878-46-8

2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-YL)acetonitrile

Cat. No.: B2498500
CAS No.: 109878-46-8
M. Wt: 229.323
InChI Key: MTJBXSFLKBXROG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-YL)acetonitrile is a chemical compound with the molecular formula C15H19NO. It is a member of the tetrahydropyran family, characterized by a tetrahydro-2H-pyran ring structure with a phenyl group and a nitrile group attached. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-YL)acetonitrile typically involves the reaction of 2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-ylmethanol with a suitable nitrile source under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-YL)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-YL)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.

    (2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide: This compound features an amide group, which also alters its chemical behavior compared to the nitrile derivative.

Uniqueness

2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-YL)acetonitrile is unique due to its specific combination of a tetrahydropyran ring, a phenyl group, and a nitrile group. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(2,2-dimethyl-4-phenyloxan-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-14(2)12-15(8-10-16,9-11-17-14)13-6-4-3-5-7-13/h3-7H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJBXSFLKBXROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC#N)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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